molecular formula I6K2Re B024997 Dipotassium hexaiodorhenate CAS No. 19710-22-6

Dipotassium hexaiodorhenate

Cat. No. B024997
CAS RN: 19710-22-6
M. Wt: 1025.83 g/mol
InChI Key: DFWHBRZEYYLAED-UHFFFAOYSA-H
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Description

Synthesis Analysis

The synthesis of complex compounds like dipotassium hexaiodorhenate often involves reduction reactions and the use of potassium as a reductive agent. For example, the synthesis of (trans-1,2,2,3,4,4-Hexa-tert-butyl-1,3-cyclotetrasilanediyl)dipotassium was achieved by reducing trans-1,3-dibromo-1,2,2,3,4,4-hexa-tert-butylcyclotetrasilane with potassium, highlighting a methodology that could be relevant for synthesizing dipotassium hexaiodorhenate as well (Kyushin, Kawai, & Matsumoto, 2004).

Molecular Structure Analysis

The molecular structure of compounds similar to dipotassium hexaiodorhenate, such as dipotassium strontium hexaniobium octadecachloride, reveals a complex arrangement where potassium ions interact with other elements to form unique structures. This specific compound's structure is based on [Nb6Cli12Cla6]4− units linked by K+ and Sr2+ cations, offering insight into the potential structural complexity of dipotassium hexaiodorhenate (Duraisamy & Lachgar, 2002).

Chemical Reactions and Properties

Research into dipotassium compounds has uncovered interesting chemical reactions and properties. For instance, the interaction between dipotassium hexahalogeno-osmates and olefins has been studied, revealing that dipotassium compounds can serve as catalytic precursors for olefin isomerization, suggesting the reactivity of dipotassium hexaiodorhenate may also be noteworthy in similar chemical environments (Flamini & Giuliani, 1983).

Physical Properties Analysis

The physical properties of dipotassium hexaiodorhenate, though not directly documented, can be inferred from studies on similar dipotassium complexes. For example, the growth and characterization of hexaaquacobalt(II) dipotassium tetrahydrogen tetra-o-phthalate tetrahydrate crystals provide insights into the solubility, crystal growth, and optical properties that might be similar in dipotassium hexaiodorhenate compounds (Muthu, Bhagavannarayana, Mahadevan, & Meenakshisundaram, 2013).

Chemical Properties Analysis

Dipotassium compounds exhibit a range of chemical behaviors, as seen in the fluoride crystal structures of dipotassium aquopentafluoroferrate(III), which demonstrates unique bonding patterns and hydrogen bonding interactions, suggesting the chemical versatility and reactivity of dipotassium hexaiodorhenate could be explored in similar detailed studies (Edwards, 1972).

Scientific Research Applications

1. Drug Delivery Systems

One significant application of dipotassium hexaiodorhenate, specifically in the form of dipotassium orthophosphate, is in the development of drug delivery systems. A study demonstrated the use of a chitosan-dipotassium orthophosphate hydrogel for delivering Doxorubicin, a chemotherapeutic agent, for treating osteosarcoma. This hydrogel system allowed for sustained drug release at tumor sites and reduced cardiac and dermal toxicity in mice, highlighting its potential in chemotherapy (Ta et al., 2009).

2. Skin Delivery Applications

Another study explored the use of elastic liposomes containing dipotassium glycyrrhizinate for skin delivery. Dipotassium glycyrrhizinate, an anti-inflammatory agent, showed improved skin deposition when formulated in liposomes compared to aqueous solutions. This finding suggests its utility in treating acute and chronic dermatitis (Trotta et al., 2002).

3. Crystal Structure Analysis

Dipotassium hexaiodorhenate has been studied for its crystal structure. For instance, crystals of dipotassium hexafluorotitanate(IV) were grown from aqueous solution, and their crystal structure was refined, providing insights into the coordination and symmetry of Ti4+ and K+ ions (Göbel, 2000).

4. Nanoparticle Size Sorting

A K2BSPP (dipotassium bis(p-sulfonatophenyl)phenylphosphane dihydrate)-based method was developed for sorting and size refining Au and Pt nanoparticles. This approach offers a systematic way to prepare metal nanoparticles with small diameters and narrow size distributions, indicating the potential of dipotassium-based compounds in nanotechnology (Yang et al., 2005).

properties

IUPAC Name

dipotassium;hexaiodorhenium(2-)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/6HI.2K.Re/h6*1H;;;/q;;;;;;2*+1;+4/p-6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFWHBRZEYYLAED-UHFFFAOYSA-H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[K+].[K+].I[Re-2](I)(I)(I)(I)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

I6K2Re
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70584322
Record name Dipotassium hexaiodorhenate(2-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70584322
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1025.830 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dipotassium hexaiodorhenate

CAS RN

19710-22-6
Record name Dipotassium hexaiodorhenate(2-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70584322
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Potassium hexaiodorhenate(IV)
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